molecular formula C10H21NO2 B097303 L-ISOLEUCINE t-BUTYL ESTER CAS No. 16874-08-1

L-ISOLEUCINE t-BUTYL ESTER

Cat. No. B097303
CAS RN: 16874-08-1
M. Wt: 187.28 g/mol
InChI Key: DRWKBZREIMLHDX-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-isoleucine t-butyl ester is a non-polar amino acid derivative that has gained significant attention in scientific research. It is a modified form of isoleucine, an essential amino acid that is necessary for protein synthesis and muscle growth. This compound has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

L-isoleucine t-butyl ester has been shown to activate the mTOR signaling pathway, which plays a critical role in protein synthesis and muscle growth. It also appears to increase the uptake of amino acids into muscle cells, which can further enhance protein synthesis. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance protein synthesis and muscle growth, improve cognitive function, and have potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to increase the production of BDNF, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of L-isoleucine t-butyl ester is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of potential applications in the fields of biochemistry, pharmacology, and medicine. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on L-isoleucine t-butyl ester. One area of interest is its potential use in sports nutrition supplements, as it has been shown to enhance protein synthesis and muscle growth. Additionally, further research is needed to determine its potential neuroprotective effects and its ability to improve cognitive function in aging populations. Finally, this compound's potential anti-inflammatory and anti-cancer properties warrant further investigation.

Synthesis Methods

L-isoleucine t-butyl ester can be synthesized through a variety of methods, including esterification, acylation, and transesterification. One common method involves the reaction of isoleucine with t-butanol in the presence of a strong acid catalyst. The resulting this compound can be purified through chromatography or recrystallization.

Scientific Research Applications

L-isoleucine t-butyl ester has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and medicine. It has been shown to enhance protein synthesis and muscle growth, making it a potential candidate for use in sports nutrition supplements. Additionally, this compound has been investigated for its neuroprotective effects and its potential to improve cognitive function in aging populations. It has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

CAS RN

16874-08-1

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl (2S,3S)-2-amino-3-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1

InChI Key

DRWKBZREIMLHDX-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N

SMILES

CCC(C)C(C(=O)OC(C)(C)C)N

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N

Other CAS RN

16874-08-1

Origin of Product

United States

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